molecular formula C12H11BrO3 B1145949 2-Oxo-2-phenylethyl 4-bromobut-2-enoate CAS No. 154561-38-3

2-Oxo-2-phenylethyl 4-bromobut-2-enoate

Cat. No. B1145949
M. Wt: 283.12
InChI Key:
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Description

Synthesis Analysis

2-Oxo-2-phenylethyl 4-bromobut-2-enoate can be synthesized through different methods, each providing unique efficiencies and outcomes. For example, Yuan et al. (2018) describe the regioselective 2,4-dibromohydration of conjugated enynes leading to the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate, which is recognized as an important synthon for further chemical transformations (Yuan et al., 2018).

Molecular Structure Analysis

The molecular structure of 2-Oxo-2-phenylethyl 4-bromobut-2-enoate is characterized by the presence of functional groups that impart specific chemical properties. Studies like those conducted by Li et al. (2011) focus on derivatives of 4-oxo-4-phenylbut-2-enoates, which contribute to understanding the chemical behavior of such compounds (Li et al., 2011).

Chemical Reactions and Properties

2-Oxo-2-phenylethyl 4-bromobut-2-enoate partakes in various chemical reactions. For instance, Meng et al. (2008) explored the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate, which is a related compound, demonstrating its reactivity in hydrogenation processes (Meng et al., 2008).

Scientific Research Applications

Catalytic Hydrogenation Processes

The compound 2-Oxo-2-phenylethyl 4-bromobut-2-enoate is involved in catalytic hydrogenation processes, serving as a precursor in the synthesis of ethyl 2-hydroxy-4-arylbutyrate. This transformation is achieved through highly enantioselective sequential hydrogenation, demonstrating the compound's utility in producing high-purity intermediates for further chemical synthesis. The process is sensitive to reaction temperature, indicating its significance in fine-tuning product selectivity and yield (Meng, Zhu, & Zhang, 2008).

Inhibition of Bacterial Enzymes

Research has identified 2-Oxo-2-phenylethyl 4-bromobut-2-enoate derivatives as potent inhibitors of bacterial enzymes. Specifically, these compounds inhibit MenB in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. The inhibition is attributed to the formation of CoA adducts, which interact with the enzyme's active site. This mechanism presents a novel approach to targeting bacterial metabolism and offers a foundation for developing new antibacterial agents (Li et al., 2011).

Anticancer Activity

A subclass of 2-Oxo-2-phenylethyl 4-bromobut-2-enoate analogues, specifically β-ketoesters, has shown promising anticancer activity. These compounds have been tested across various human cancer cell lines, displaying significant antiproliferative effects. One analogue exhibited superior activity compared to the chemotherapy drug doxorubicin in certain cell lines, highlighting its potential as a novel anticancer agent (Souza et al., 2017).

Enantioselective Bioreduction

The enantioselective bioreduction of alkyl 2-oxo-4-arylbutanoates and -but-3-enoates, to which 2-Oxo-2-phenylethyl 4-bromobut-2-enoate belongs, has been facilitated by Candida parapsilosis ATCC 7330. This process yields high-purity enantiomers of 2-hydroxy compounds, essential for pharmaceutical applications. The absolute configuration of these enantiomers has been determined, further illustrating the compound's importance in stereochemistry and drug design (Baskar et al., 2004).

Safety And Hazards

The safety data sheet for “2-Oxo-2-phenylethyl 4-bromobut-2-enoate” indicates that it has some hazards associated with it. It is classified as having acute toxicity when ingested, and it can cause skin corrosion or irritation .

properties

IUPAC Name

phenacyl (E)-4-bromobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c13-8-4-7-12(15)16-9-11(14)10-5-2-1-3-6-10/h1-7H,8-9H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARTYZWEUJDLPS-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)COC(=O)/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-phenylethyl 4-bromobut-2-enoate

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